molecular formula C19H24N2O3S2 B15041984 propan-2-yl 6-{(5Z)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoate

propan-2-yl 6-{(5Z)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoate

Cat. No.: B15041984
M. Wt: 392.5 g/mol
InChI Key: LRTRIZSSNOOJPM-UHFFFAOYSA-N
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Description

PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylamino group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE typically involves multi-step organic reactions. One common route includes the condensation of a thiazolidine derivative with a phenylamino compound, followed by esterification with hexanoic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, would be essential to ensure high yield and purity of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are commonly employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides, while reduction of the carbonyl group may produce secondary alcohols.

Scientific Research Applications

PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE involves its interaction with specific molecular targets. The phenylamino group may bind to active sites on enzymes or receptors, modulating their activity. The thiazolidine ring can participate in redox reactions, affecting cellular processes. The ester group allows for the compound’s incorporation into larger molecular structures, influencing its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOATE: Similar structure but with a pentanoate ester instead of hexanoate.

    PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOATE: Similar structure but with a butanoate ester.

Uniqueness

The uniqueness of PROPAN-2-YL 6-[(5Z)-4-OXO-5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOATE lies in its specific ester group, which can influence its solubility, reactivity, and overall bioactivity. The hexanoate ester provides a balance between hydrophobic and hydrophilic properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

propan-2-yl 6-[4-hydroxy-5-(phenyliminomethyl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoate

InChI

InChI=1S/C19H24N2O3S2/c1-14(2)24-17(22)11-7-4-8-12-21-18(23)16(26-19(21)25)13-20-15-9-5-3-6-10-15/h3,5-6,9-10,13-14,23H,4,7-8,11-12H2,1-2H3

InChI Key

LRTRIZSSNOOJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2)O

Origin of Product

United States

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